molecular formula C11H16ClF2N5 B12218532 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12218532
M. Wt: 291.73 g/mol
InChI Key: KZVSKRRFSMNLGK-UHFFFAOYSA-N
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Description

N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring two pyrazole rings with distinct substituents. The first pyrazole ring contains a difluoromethyl group at position 2, while the second pyrazole is substituted with ethyl and methyl groups at positions 2 and 5, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and agrochemical design, often leveraging fluorine substituents to improve metabolic stability and lipophilicity .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13;/h4-6,11,14H,3,7H2,1-2H3;1H

InChI Key

KZVSKRRFSMNLGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By inhibiting this enzyme, the compound can disrupt energy production in cells, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name (CAS No.) Key Substituents Molecular Weight (g/mol) LogP (Predicted) Primary Application Key Features
N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride Difluoromethyl, ethyl, methyl ~328.8 (free base) ~2.5 (estimated) Not reported (likely CNS/agrochemical) Enhanced solubility (HCl salt), lipophilic substituents
LIMKi 3 (BMS-5) Difluoromethyl, thiazol, dichlorophenyl ~481.3 ~4.8 CNS disorders (antidepressant) Liposoluble, blood-brain barrier penetration
Pyraclostrobin (CAS 175013–18–0) Chlorophenyl, methoxy, carbamate ~327.8 ~3.1 Agrochemical (fungicide) Broad-spectrum activity, oxidative stability
SR48692 Quinolinyl, dimethoxyphenyl ~686.1 ~5.2 Neurokinin receptor antagonist High receptor affinity, complex pharmacokinetics

Pharmacological and Physicochemical Properties

  • Lipophilicity : The difluoromethyl group in the target compound and LIMKi 3 increases lipophilicity (LogP ~2.5–4.8), favoring membrane permeability. LIMKi 3’s lack of hydrophilic groups enhances CNS penetration , while Pyraclostrobin’s lower LogP (~3.1) balances field persistence and mobility in plants .
  • Bioactivity : LIMKi 3 exhibits macrofilaricidal and antidepressant-like actions in preclinical models, attributed to its thiazol-pyrazole scaffold . In contrast, Pyraclostrobin’s methoxy-carbamate moiety enables fungicidal activity via mitochondrial respiration inhibition .
  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs like SR48692, which requires formulation adjustments for bioavailability .

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Pyrazole derivatives, including the compound , are known for their diverse pharmacological activities. Recent studies have highlighted their roles in:

  • Antitumor Activity : Pyrazole derivatives exhibit inhibitory effects against various cancer cell lines, including those with mutations in key oncogenes like BRAF(V600E) and EGFR . The compound's structure suggests potential for similar activity.
  • Anti-inflammatory Effects : Several pyrazole compounds have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens, making them candidates for antibiotic development .

The biological activity of pyrazole derivatives is often linked to their ability to interact with specific molecular targets:

  • Kinase Inhibition : Many pyrazoles act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase and ROS Receptor Tyrosine Kinase. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Inflammatory Pathways : Pyrazoles may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by blocking signaling pathways involved in inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like difluoromethyl) can enhance the compound's potency by stabilizing reactive intermediates during enzymatic interactions.
  • Alkyl Groups : Variations in alkyl chain length and branching can affect solubility and bioavailability, influencing the compound's overall pharmacokinetic profile.
  • Positioning of Functional Groups : The arrangement of functional groups around the pyrazole ring can significantly impact binding affinity to target proteins, thus affecting biological outcomes.

Data Table: Summary of Biological Activities

Activity TypeCompounds TestedObserved Effects
AntitumorVarious pyrazole derivativesInhibition of tumor cell proliferation
Anti-inflammatory5-methylpyrazole derivativesReduced cytokine release
AntimicrobialPyrazole derivativesEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antitumor Activity in Breast Cancer

A study investigated the antitumor effects of a series of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain pyrazoles exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant breast cancer subtypes .

Case Study 2: Anti-inflammatory Mechanisms

Research on a specific pyrazole derivative revealed its ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis. This mechanism underlines its potential use in treating inflammatory disorders such as rheumatoid arthritis .

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